molecular formula C9H18FNO4S B12945795 tert-Butyl (4-(fluorosulfonyl)butyl)carbamate

tert-Butyl (4-(fluorosulfonyl)butyl)carbamate

Cat. No.: B12945795
M. Wt: 255.31 g/mol
InChI Key: MDLKGYAFLKVGOY-UHFFFAOYSA-N
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Description

tert-Butyl (4-(fluorosulfonyl)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(fluorosulfonyl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. One common method is the reaction of tert-butyl carbamate with 4-fluorobutyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (4-(fluorosulfonyl)butyl)carbamate can undergo nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water or aqueous acids, the carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.

    Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (4-(fluorosulfonyl)butyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(fluorosulfonyl)butyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl (4-fluorophenyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Comparison:

  • tert-Butyl (4-fluorophenyl)carbamate: Similar in structure but contains a phenyl group instead of a butyl chain. It is used in different applications, particularly in the synthesis of aromatic compounds.
  • tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group, making it more reactive in certain types of chemical reactions, such as click chemistry.
  • tert-Butyl (4-bromobutyl)carbamate: The presence of a bromine atom makes it more suitable for halogenation reactions and as a precursor for further functionalization.

Uniqueness: tert-Butyl (4-(fluorosulfonyl)butyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H18FNO4S

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-(4-fluorosulfonylbutyl)carbamate

InChI

InChI=1S/C9H18FNO4S/c1-9(2,3)15-8(12)11-6-4-5-7-16(10,13)14/h4-7H2,1-3H3,(H,11,12)

InChI Key

MDLKGYAFLKVGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCS(=O)(=O)F

Origin of Product

United States

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